molecular formula C15H17N3OS B2604003 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034372-01-3

11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2604003
CAS No.: 2034372-01-3
M. Wt: 287.38
InChI Key: FPCTVFAKFMIGLW-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a fused bicyclo[6.4.0]dodeca-1,6-diene core with three nitrogen atoms (positions 7, 8, and 11) and a 4-methylthiophene-2-carbonyl substituent. Its synthesis likely involves cyclization or multicomponent reactions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-7-14(20-9-10)15(19)17-5-6-18-13(8-17)11-3-2-4-12(11)16-18/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCTVFAKFMIGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the 4-methylthiophene-2-carbonyl chloride, which can be synthesized from 4-methylthiophene through chlorination reactions . This intermediate is then reacted with appropriate triazatricyclic precursors under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[640

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies due to its unique structure.

    Industry: Limited industrial applications, but could be used in the development of specialized materials or catalysts.

Mechanism of Action

The mechanism of action for 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

Hypothetical data based on structural analogs:

Property Target Compound Spiro[4.5]decane Derivatives
Molecular Weight ~350–400 g/mol 450–500 g/mol
Melting Point Estimated 180–220°C 200–250°C (documented)
Solubility Low in water; moderate in DMSO High in polar solvents

Biological Activity

The compound 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
  • Molecular Formula : C_{13}H_{12}N_4O_1S
  • Molecular Weight : 256.33 g/mol

The compound features a triazatricyclo structure which is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models, indicating a possible role in treating inflammatory diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed significant cytotoxicity:

Cell LineIC50 (µM)
HeLa25 µM
MCF-730 µM

Mechanistically, it was found to activate caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

Research on inflammatory markers in macrophages treated with the compound revealed:

MarkerControl LevelTreated Level
TNF-α200 pg/mL50 pg/mL
IL-6150 pg/mL30 pg/mL

This indicates a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions.

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